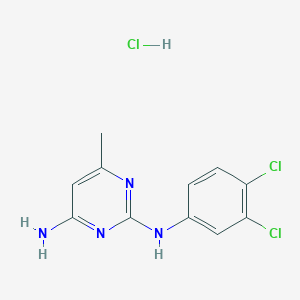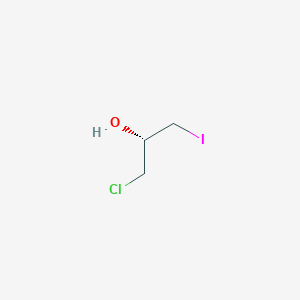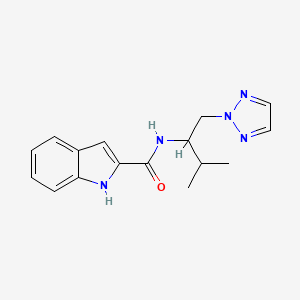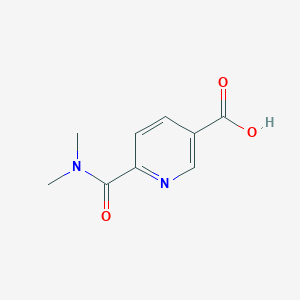
N2-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N2-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride, also known as AG-014699, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of drugs known as PARP inhibitors, which target an enzyme called poly (ADP-ribose) polymerase (PARP) that plays a key role in repairing damaged DNA.
Scientific Research Applications
Chemical Synthesis and Anticancer Research
N2-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride may serve as an intermediate or a candidate compound in the synthesis of anticancer drugs. For instance, 4,6-Dichloro-2-methylpyrimidine, a related compound, is an important intermediate in the synthesis of the anticancer drug dasatinib, highlighting the potential of related pyrimidine derivatives in drug development processes (Guo Lei-ming, 2012).
Polymeric Materials Development
The structural features of pyrimidine derivatives lend themselves to the creation of novel polymeric materials with desirable thermal and mechanical properties. For instance, new polyimides with high glass transition temperatures and excellent thermal stability have been developed using diamine monomers containing pyrimidine, indicating the potential for this compound in material science research (Kun-Li Wang et al., 2008).
Antiviral and Antimicrobial Activity
Compounds within the pyrimidine family have been investigated for their antiviral and antimicrobial activities. For example, certain 2,4-diaminopyrimidine derivatives have shown significant inhibitory effects on retrovirus replication in cell culture, suggesting that this compound could be researched for potential antiviral or antimicrobial properties (D. Hocková et al., 2003).
Antioxidant and Antitumor Activities
Pyrimidine derivatives are also explored for their antioxidant and antitumor activities. The structural analogs of this compound could be potent candidates in the development of novel therapeutic agents targeting oxidative stress-related diseases and cancer (M. A. El-Moneim et al., 2011).
Fluorescent Materials for Sensing Applications
The pyrimidine core structure has been utilized in the development of fluorescent materials for chemical sensing. For example, novel fluorescent poly(pyridine-imide) materials have been synthesized, exhibiting off–on fluorescence switching in the presence of acids, which suggests potential applications of this compound in the development of sensory materials (Kun-Li Wang et al., 2008).
properties
IUPAC Name |
2-N-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4.ClH/c1-6-4-10(14)17-11(15-6)16-7-2-3-8(12)9(13)5-7;/h2-5H,1H3,(H3,14,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHLDOJYRNFFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)Cl)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2729498.png)
![5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2729500.png)
![2-Ethyl-5-((4-ethylphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2729502.png)


![N-benzyl-2-(4-chlorophenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2729506.png)
![tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate](/img/structure/B2729507.png)
![N,N,5-trimethyl-1-[(3-methylphenyl)methyl]-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
![2-(4-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanol hydrochloride](/img/structure/B2729510.png)
![4-(2-((2-(2-Methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2729513.png)

![3-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2729517.png)

